molecular formula C16H14FNO4 B8561434 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid CAS No. 922520-23-8

2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid

Cat. No.: B8561434
CAS No.: 922520-23-8
M. Wt: 303.28 g/mol
InChI Key: VJOZYSDLFSYCPI-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzamido group, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-methoxy-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

    Reduction: The fluorobenzamido group can be reduced to an amine under reductive conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorobenzamido)-4-carboxy-3-methylbenzoic acid.

    Reduction: Formation of 2-(4-Fluoroanilino)-4-methoxy-3-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins. The combination of the methoxy and methyl groups further contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

922520-23-8

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid

InChI

InChI=1S/C16H14FNO4/c1-9-13(22-2)8-7-12(16(20)21)14(9)18-15(19)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19)(H,20,21)

InChI Key

VJOZYSDLFSYCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiOH (1M, 4 mL) was added to a solution of 2-(4-fluoro-benzoylamino)-4-methoxy-3-methyl-benzoic acid methyl ester (28) (870 mg, 2.7 mmol), in tetrahydrofuran (15 ml), water (7.5 ml) and methanol (7.5 ml). The mixture was heated to 50° C. for 4 h. Water (30 ml) was then added and the volume reduced to half. Acidification with acetic acid followed by filtration gave pure title compound (830 mg, 100%).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2-(4-fluoro-benzoylamino)-4-methoxy-3-methyl-benzoic acid methyl ester
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
100%

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